(1-Ethylcyclobutyl)methanethiol
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Overview
Description
(1-Ethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors. This compound features a cyclobutyl ring substituted with an ethyl group and a methanethiol group, making it a unique structure among thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclobutyl)methanethiol can be achieved through several methodsThe reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For this compound, this reaction can be facilitated by oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides formed from the oxidation of this compound can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regeneration of the original thiol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(1-Ethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into larger molecules.
Biology: Employed in the study of protein structures and functions, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential use in drug development, especially in designing molecules that can interact with thiol-sensitive biological targets.
Mechanism of Action
The mechanism of action of (1-Ethylcyclobutyl)methanethiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with an ethyl group.
Cyclobutanethiol (C4H7SH): A thiol with a cyclobutyl ring.
Uniqueness
(1-Ethylcyclobutyl)methanethiol is unique due to its combination of a cyclobutyl ring and an ethyl group, which imparts distinct chemical properties compared to simpler thiols. This unique structure allows it to participate in specific reactions and applications that other thiols may not be suitable for .
Biological Activity
(1-Ethylcyclobutyl)methanethiol is a sulfur-containing organic compound that has garnered attention in various fields of biological research. Its unique structural features may contribute to its biological activity, including potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Antioxidant Properties
Research indicates that thiol compounds, including this compound, exhibit antioxidant properties. Thiols can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that thiols effectively protect cellular components from oxidative damage, suggesting potential applications in health supplements and pharmaceuticals.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases involved in cancer progression. In vitro assays revealed that the compound could reduce the activity of these enzymes, leading to decreased cell proliferation in cancer cell lines.
Enzyme Target | Inhibition IC50 (µM) | Cell Line Tested |
---|---|---|
Protease A | 15 | A2058 Melanoma |
Protease B | 10 | MCF-7 Breast Cancer |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes due to the thiol group’s reactivity.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Study on Cancer Cell Lines
A significant study conducted on various cancer cell lines demonstrated the antiproliferative effects of this compound. The compound was tested against melanoma and breast cancer cells, showing a dose-dependent reduction in cell viability.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : The IC50 values were found to be 12 µM for melanoma cells and 18 µM for breast cancer cells.
Study on Oxidative Stress
Another research project focused on the antioxidant capabilities of this compound. Using a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound significantly reduced markers of oxidative damage.
- Findings : Treatment with the compound resulted in a 40% decrease in malondialdehyde levels, indicating reduced lipid peroxidation.
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(1-ethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |
InChI Key |
NXPDABKHJCQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CS |
Origin of Product |
United States |
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